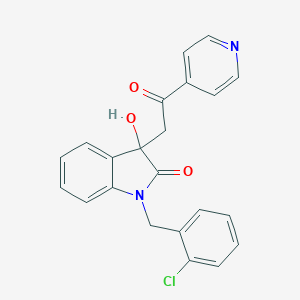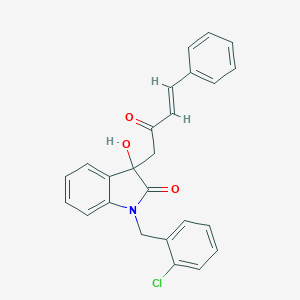![molecular formula C21H18BrNO3 B214432 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214432.png)
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indoles. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antifungal and antibacterial agent. In biochemistry, it has been used as a probe to study the binding of proteins to DNA. In pharmacology, it has been studied for its potential to modulate the activity of ion channels.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or ion channels. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the activity of the potassium ion channel hERG, which is involved in regulating the heart's electrical activity.
Biochemical and Physiological Effects
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, as well as the growth of certain fungi and bacteria. It has also been shown to modulate the activity of ion channels, which can have an impact on heart function. In addition, it has been shown to bind to DNA and affect its structure, which can have implications for gene expression and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different biological processes. Another advantage is its relative ease of synthesis, which makes it accessible to researchers. However, one limitation is its potential toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the results obtained from experiments.
Direcciones Futuras
There are several future directions for research involving 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy against various types of cancer. Another area of interest is its potential as an antifungal and antibacterial agent. Studies are needed to determine its spectrum of activity and to assess its safety and efficacy in vivo. In addition, further studies are needed to understand its effects on ion channels and to determine its potential as a modulator of ion channel activity.
Métodos De Síntesis
The synthesis of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 2,5-dimethylphenylacetic acid, which is converted into the corresponding acid chloride. This is then reacted with ethyl 3-oxobutanoate to form the ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then converted into the corresponding bromide using phosphorus tribromide. The final step involves the reaction of the bromide with propargyl alcohol to yield the desired product.
Propiedades
Nombre del producto |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C21H18BrNO3 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C21H18BrNO3/c1-4-9-23-18-8-7-15(22)11-17(18)21(26,20(23)25)12-19(24)16-10-13(2)5-6-14(16)3/h1,5-8,10-11,26H,9,12H2,2-3H3 |
Clave InChI |
SUNOYWSEDZKAKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214350.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214356.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214358.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214359.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214360.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214361.png)
![1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214362.png)



![3-[2-(3-aminophenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214366.png)
![1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214367.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214372.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214373.png)